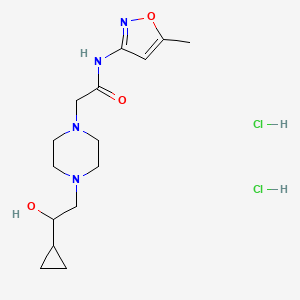![molecular formula C18H14ClN5OS B2605337 2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫代)-N-(4-氯苄基)乙酰胺 CAS No. 1359031-20-1](/img/structure/B2605337.png)
2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫代)-N-(4-氯苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of the PCAF bromodomain . They have been designed and synthesized for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of these compounds involves the modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding .Molecular Structure Analysis
Molecular docking studies were performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .科学研究应用
抗惊厥剂
研究表明,[1,2,4]三唑并[4,3-a]喹喔啉的衍生物,包括 2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫代)乙酸酰肼,可用作合成具有抗惊厥特性的新型喹喔啉衍生物的前体。这些化合物已在使用美唑诱发的惊厥模型进行的抗惊厥评估中显示出有希望的结果,其中两种合成的化合物显示出显着的抗惊厥活性 (Alswah、Ghiaty、El-Morsy 和 El-Gamal,2013 年)。
抗过敏剂
另一项研究探索了 1,2,4-三唑并[4,3-a]喹喔啉-1,4-二酮作为抗过敏剂的合成,显示出抑制大鼠腹膜肥大细胞和被动皮肤过敏反应试验中抗原诱导的组胺释放的有效性。这类化合物表现出良好的抗过敏活性,其中一种化合物在 RMC 测定中明显比二钠克罗莫司更有效 (Loev 等人,1985 年)。
抗抑郁剂
4-氨基[1,2,4]三唑并[4,3-a]喹喔啉已被制备并测试其作为速效抗抑郁剂的潜力。该类中的许多化合物在急性给药后减少了大鼠 Porsolt 行为绝望模型中的不动性,表明它们作为新型速效抗抑郁剂的治疗潜力。此外,这些化合物显示出与腺苷 A1 和 A2 受体显着的结合,表明其作用机制可能涉及腺苷受体拮抗作用 (Sarges 等人,1990 年)。
正性肌力作用
对 N-(4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-7-基)-2-(哌嗪-1-基)乙酰胺衍生物的研究已通过测量离体兔心脏制剂上的左心房搏动容积证明了正性肌力作用。与标准药物米力农相比,几种化合物显示出良好的活性,表明在治疗心脏病方面具有潜在应用 (张、崔、洪、全和 Piao,2008 年)。
抗菌剂
2-芳基-8-氯-1,2,4-三唑并[1,5-a]喹喔啉-4-胺的衍生物已被合成并测试其抗菌特性。这项研究证明了腺苷受体上的显着效力和选择性,由于其构效关系,一些化合物显示出作为抗菌剂的潜力 (Catarzi 等人,2005 年)。
作用机制
Target of Action
The primary target of the compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is DNA . This compound is known to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The interaction of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide with DNA affects the biochemical pathways involved in DNA replication and transcription . By intercalating into the DNA helix, the compound disrupts these processes, leading to the inhibition of cancer cell proliferation . The downstream effects of this disruption can include cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet profiles have been created for this compound . These profiles can provide valuable insights into the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide’s action include the disruption of DNA structure and function, inhibition of DNA replication and transcription, and the potential induction of cell cycle arrest and apoptosis . These effects contribute to the compound’s anti-proliferative activity against cancer cells .
未来方向
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQQATCGSYDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2605254.png)
![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)

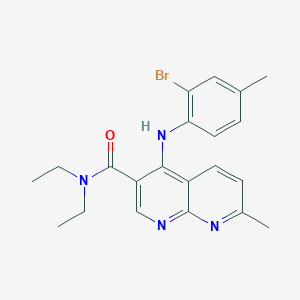
![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
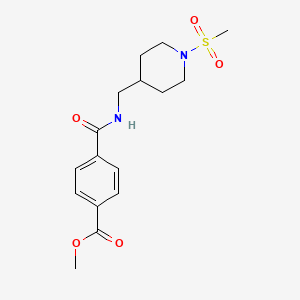
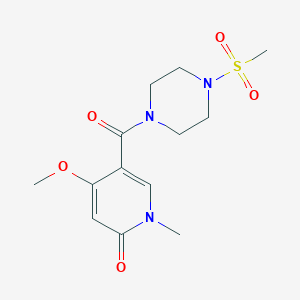
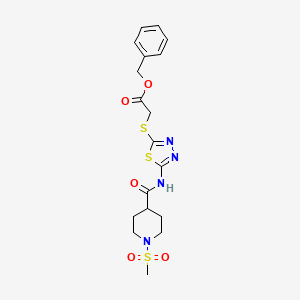

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)

